![molecular formula C21H25N3O B2358510 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea CAS No. 922983-70-8](/img/structure/B2358510.png)
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
The compound 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea and its precursors have been the subject of synthesis and structural analysis. A study by Laban et al. (2023) describes the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) from 4-benzyloxyindole, involving a process that includes oxalyl chloride and isopropylamine treatment, reduction, and hydrogenation. The study provides detailed crystal structures of these compounds, indicating a focus on the structural characteristics and synthetic pathways of related indole derivatives (Laban et al., 2023).
Carboxylation and Carbamoylation of Indoles
Another aspect of scientific research is the carboxylation and carbamoylation of indoles. Nemoto et al. (2016) investigated the carboxylation of various 1-methyl-, 1-triisopropylsilyl-, and 1-benzylindoles under CO2 pressure. Their method extends to alkoxycarbonylation and carbamoylation, highlighting the versatility and chemical reactivity of indole derivatives in different synthetic processes (Nemoto et al., 2016).
Photochromic Properties and Fluorescence
The photochromic properties and fluorescence of compounds related to 1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea have also been a subject of interest. Balenko et al. (2010) prepared novel heterocyclic fulgides based on benzo[g]indole and analyzed their photochromism, E-configuration, and resistance to photocoloration. This study indicates potential applications in materials science, particularly in the context of photoresponsive materials (Balenko et al., 2010).
Antibacterial and Antifungal Activities
The antimicrobial properties of indole derivatives are another area of research. A study by Thirupathi et al. (2012) on the synthesis of unsymmetrically substituted 3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitrile explores their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Thirupathi et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-benzyl-3-(1-ethylindol-3-yl)-1-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-23-15-19(18-12-8-9-13-20(18)23)22-21(25)24(16(2)3)14-17-10-6-5-7-11-17/h5-13,15-16H,4,14H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCZLZZZJIYBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(1-ethyl-1H-indol-3-yl)-1-isopropylurea |
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